molecular formula C22H18FN3O3S B14908871 (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan

(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan

Cat. No.: B14908871
M. Wt: 423.5 g/mol
InChI Key: BLYUQLROWDCGGC-IBGZPJMESA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an antitumor agent due to the presence of the thiazole ring.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.

    Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its antitumor activity.

Comparison with Similar Compounds

Similar Compounds

    (2-(2-(2-chlorophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a chlorine atom instead of fluorine.

    (2-(2-(2-bromophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan enhances its stability and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H18FN3O3S/c23-17-7-3-1-6-16(17)21-25-14(12-30-21)10-20(27)26-19(22(28)29)9-13-11-24-18-8-4-2-5-15(13)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)/t19-/m0/s1

InChI Key

BLYUQLROWDCGGC-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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